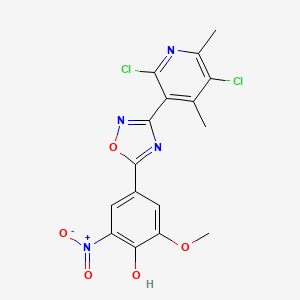

4-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2-methoxy-6-nitrophenol

CAS No.: 1391712-50-7

Cat. No.: VC7946465

Molecular Formula: C16H12Cl2N4O5

Molecular Weight: 411.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391712-50-7 |

|---|---|

| Molecular Formula | C16H12Cl2N4O5 |

| Molecular Weight | 411.2 |

| IUPAC Name | 4-[3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol |

| Standard InChI | InChI=1S/C16H12Cl2N4O5/c1-6-11(14(18)19-7(2)12(6)17)15-20-16(27-21-15)8-4-9(22(24)25)13(23)10(5-8)26-3/h4-5,23H,1-3H3 |

| Standard InChI Key | AGMWEOLWLPKJFM-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC(=C1Cl)C)Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C(=NC(=C1Cl)C)Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s molecular formula is C₁₆H₁₂Cl₂N₄O₅, with a molecular weight of 411.2 g/mol . Its IUPAC name, 4-[3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol, systematically describes its structure:

-

A pyridine ring substituted with two chlorine atoms at positions 2 and 5, and methyl groups at positions 4 and 6.

-

An 1,2,4-oxadiazole ring linked to the pyridine at position 3.

-

A phenol group at position 4 of the oxadiazole, further substituted with a methoxy group at position 2 and a nitro group at position 6 .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 1391712-50-7 |

| SMILES | CC1=C(C(=NC(=C1Cl)C)Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)O)N+[O-] |

| InChIKey | AGMWEOLWLPKJFM-UHFFFAOYSA-N |

| PubChem CID | 136238581 |

Structural Analysis

The molecule’s planar aromatic systems—pyridine, oxadiazole, and phenol—create a conjugated π-system that may influence electronic properties and intermolecular interactions. Key structural features include:

-

Chlorine Substituents: The electron-withdrawing chlorine atoms at positions 2 and 5 on the pyridine ring enhance electrophilicity, potentially affecting reactivity in substitution reactions .

-

Methyl Groups: The methyl groups at positions 4 and 6 introduce steric hindrance, which could modulate binding affinity in biological targets.

-

Nitro Group: The nitro substituent at position 6 on the phenol ring contributes to the compound’s polarity and may participate in redox reactions .

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Amidoxime Formation | NH₂OH·HCl, NaHCO₃, EtOH, reflux |

| 2 | Cyclization to Oxadiazole | Acyl chloride, DMF, 80–100°C |

| 3 | Nitration | HNO₃/H₂SO₄, 0–5°C |

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its polar nitro and hydroxyl groups versus nonpolar methyl and chloro substituents. Predicted logP values (using software like ACD/Labs) suggest moderate lipophilicity, favoring solubility in organic solvents such as DMSO or dichloromethane .

Stability

-

Thermal Stability: The aromatic and heterocyclic systems likely confer thermal stability up to 200°C.

-

Photostability: The nitro group may render the compound sensitive to UV light, necessitating storage in amber containers .

Table 3: Predicted Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 210–215°C (estimated) |

| logP | 2.8 ± 0.3 |

| Hydrogen Bond Donors | 1 (phenolic -OH) |

| Hydrogen Bond Acceptors | 8 |

Applications and Research Significance

Pharmaceutical Intermediates

This compound is identified as Opicapone Impurity 12, a byproduct or degradation product in the synthesis of Opicapone, a catechol-O-methyltransferase (COMT) inhibitor used in Parkinson’s disease therapy . Controlling such impurities is critical for drug safety and regulatory compliance.

Biological Activity

While direct studies on this compound are scarce, structural analogs with oxadiazole and nitrophenol moieties exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume